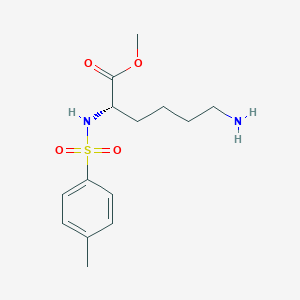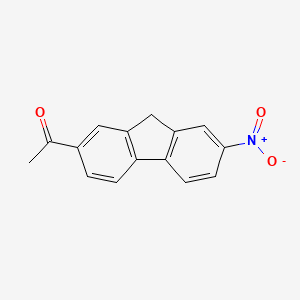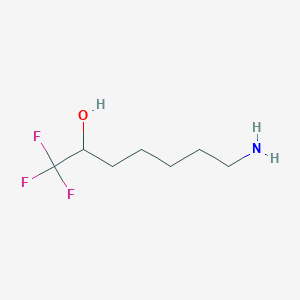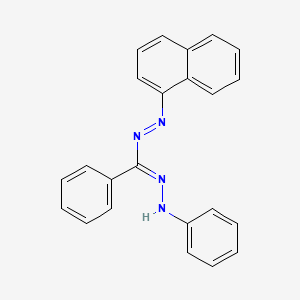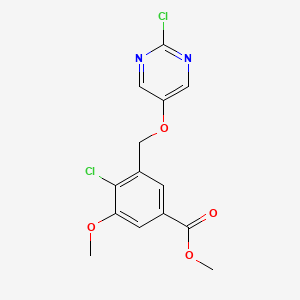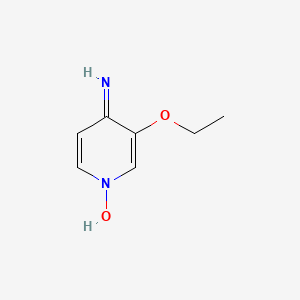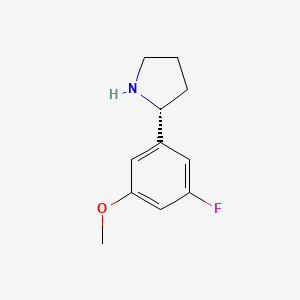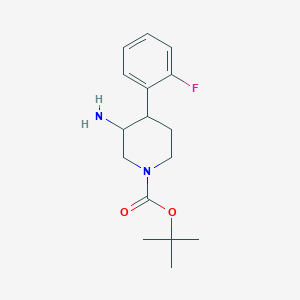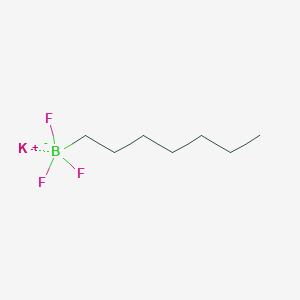
Potassiumtrifluoro(heptyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassiumtrifluoro(heptyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds contain a trifluoroborate anion, which is highly stable and resistant to moisture and air. This compound, in particular, is used in a variety of synthetic applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassiumtrifluoro(heptyl)borate can be synthesized through the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This involves the reaction of heptyl bromide or heptyl iodide with potassium trifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassiumtrifluoro(heptyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and strong bases like KHMDS are used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted borates, coupled organic molecules, and oxidized or reduced boron compounds.
Applications De Recherche Scientifique
Potassiumtrifluoro(heptyl)borate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds and as a tool for studying biochemical pathways.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of potassiumtrifluoro(heptyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective participant in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassiumtrifluoro(methyl)borate
- Potassiumtrifluoro(ethyl)borate
- Potassiumtrifluoro(propyl)borate
Uniqueness
Potassiumtrifluoro(heptyl)borate is unique due to its longer alkyl chain, which can influence its reactivity and the properties of the final products. This makes it particularly useful in the synthesis of larger, more complex organic molecules compared to its shorter-chain counterparts .
Propriétés
Formule moléculaire |
C7H15BF3K |
|---|---|
Poids moléculaire |
206.10 g/mol |
Nom IUPAC |
potassium;trifluoro(heptyl)boranuide |
InChI |
InChI=1S/C7H15BF3.K/c1-2-3-4-5-6-7-8(9,10)11;/h2-7H2,1H3;/q-1;+1 |
Clé InChI |
YJOZQQJGPHKTAK-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCCCCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

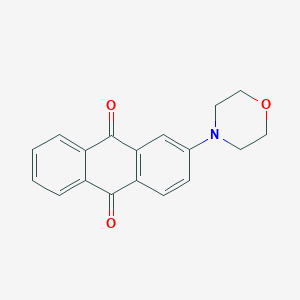
![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
